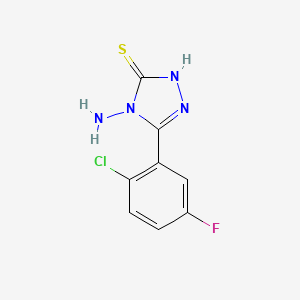

4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Chemical Identity and Nomenclature

4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol represents a complex heterocyclic molecule characterized by multiple functional groups and specific substitution patterns. The compound's molecular formula C₈H₆ClFN₄S reflects its composition, containing carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms arranged in a distinctive architecture that combines aromatic and heterocyclic elements.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary name indicating the triazole ring system as the core structure. Alternative naming conventions include 4-amino-3-(2-chloro-5-fluorophenyl)-1H-1,2,4-triazole-5-thione, which emphasizes the tautomeric nature of the sulfur-containing functionality. The Chemical Abstracts Service registry number 1858242-67-7 provides a unique identifier for this specific molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClFN₄S |

| Molecular Weight | 244.68 g/mol |

| Chemical Abstracts Service Number | 1858242-67-7 |

| International Union of Pure and Applied Chemistry Name | 4-amino-3-(2-chloro-5-fluorophenyl)-1H-1,2,4-triazole-5-thione |

| Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1F)C2=NNC(=S)N2N)Cl |

The compound's nomenclature reflects the presence of distinct functional groups that contribute to its chemical behavior. The amino group at position 4 of the triazole ring provides nucleophilic character, while the halogenated phenyl substituent introduces electronic effects that influence reactivity patterns. The thiol or thione functionality represents a key structural feature that distinguishes this molecule from simple triazole derivatives.

Structural Classification in Heterocyclic Chemistry

The structural framework of 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol places it within the broader category of nitrogen-containing heterocycles, specifically within the triazole family. The 1,2,4-triazole core represents one of two major triazole isomers, distinguished by the positioning of nitrogen atoms within the five-membered ring system.

1,2,4-Triazole structures exhibit fundamental properties that influence molecular behavior and reactivity. The planar nature of the triazole ring system contributes to aromatic stabilization, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with delocalized bonding. The amphoteric character of triazoles allows for both protonation and deprotonation reactions in aqueous environments, with specific equilibrium constants that govern solution behavior.

The incorporation of sulfur functionality in the form of a thiol or thione group represents a significant structural modification that enhances the compound's chemical versatility. Mercapto- and thione-substituted 1,2,4-triazoles demonstrate enhanced biological activity compared to their parent derivatives, indicating the importance of sulfur incorporation in molecular design. These structural features enable diverse chemical transformations including alkylation, arylation, and cyclization reactions that expand synthetic possibilities.

The presence of halogen substituents on the phenyl ring introduces additional electronic effects that influence molecular properties. The 2-chloro-5-fluorophenyl substitution pattern creates a specific electronic environment that affects both chemical reactivity and potential biological interactions. Halogenated aromatic systems often exhibit altered binding properties and metabolic stability compared to unsubstituted analogs.

Historical Context of Triazole-thiol Research

The development of triazole-thiol chemistry has evolved through systematic investigations of heterocyclic synthesis and functionalization strategies. Early research in triazole chemistry focused on fundamental synthetic approaches, including the Einhorn-Brunner reaction and Pellizzari reaction, which established foundational methodologies for triazole construction. These classical synthetic routes provided the groundwork for subsequent exploration of functionalized triazole derivatives.

Research into mercapto- and thione-substituted triazoles gained momentum as investigators recognized the enhanced biological properties associated with sulfur incorporation. Systematic studies revealed that triazole heterocycles incorporating sulfur substitution demonstrated superior potency compared to parent compounds across multiple biological assays. This recognition spurred intensive research into synthesis and characterization of diverse triazole-thiol derivatives.

The historical progression of triazole-thiol research demonstrates a clear trajectory from fundamental synthetic methodology toward targeted molecular design. Early investigations focused on reaction optimization and product characterization, establishing reliable synthetic protocols for accessing these complex heterocycles. Subsequent research emphasized structure-activity relationships and biological evaluation, revealing the therapeutic potential of these molecular frameworks.

Contemporary research builds upon this historical foundation while incorporating modern analytical techniques and computational modeling approaches. The integration of advanced spectroscopic methods and molecular modeling capabilities has enabled more sophisticated understanding of structure-property relationships in triazole-thiol systems. These technological advances have accelerated the pace of discovery and expanded the scope of potential applications.

Significance in Contemporary Chemical Science

4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol represents a significant example of contemporary heterocyclic design that incorporates multiple functional elements to achieve specific molecular properties. The compound's structural complexity reflects modern approaches to molecular architecture that emphasize multi-functional design and targeted property optimization.

Current research demonstrates the importance of triazole-based scaffolds in medicinal chemistry applications, with numerous examples of biological activity across diverse therapeutic areas. The stability of triazole rings toward metabolic degradation, combined with their capacity for hydrogen bonding interactions, makes them valuable pharmacophores in drug design. The incorporation of amino, halogen, and sulfur functionalities further enhances the compound's potential for biological interactions.

| Research Area | Significance | Current Applications |

|---|---|---|

| Heterocyclic Chemistry | Core scaffold for molecular design | Synthetic methodology development |

| Medicinal Chemistry | Pharmacophore development | Biological activity screening |

| Materials Science | Coordination chemistry | Metal complex formation |

| Agricultural Chemistry | Bioactive compound synthesis | Crop protection research |

The compound's role in coordination chemistry represents another significant aspect of its contemporary relevance. Triazole-thiol systems demonstrate strong metal-binding capabilities that enable formation of coordination complexes with diverse metal ions. These coordination properties expand potential applications beyond traditional organic chemistry into materials science and catalysis research areas.

Recent investigations have revealed promising biological activities for triazole-thiol derivatives, including antimicrobial, antifungal, and anticancer properties. The specific substitution pattern present in 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol positions it as a representative example of how systematic structural modification can be employed to optimize biological activity profiles. These findings underscore the continuing importance of heterocyclic chemistry in addressing contemporary scientific challenges.

Properties

IUPAC Name |

4-amino-3-(2-chloro-5-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4S/c9-6-2-1-4(10)3-5(6)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHWPCVPQCECIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NNC(=S)N2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201141330 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chloro-5-fluorophenyl)-2,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858242-67-7 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chloro-5-fluorophenyl)-2,4-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chloro-5-fluorophenyl)-2,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-fluoroaniline with thiocarbohydrazide under acidic or basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro group if present, converting it to an amine.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities that make it a candidate for drug development:

1. Antifungal Activity

- Studies have shown that derivatives of triazole compounds possess antifungal properties. The specific triazole structure allows for inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

2. Anticancer Properties

- Triazole derivatives have been investigated for their potential anticancer effects. The ability to inhibit tumor cell proliferation has been noted in various studies, suggesting that this compound may interfere with cancer cell metabolism or induce apoptosis.

3. Insecticidal Activity

- The compound's chlorinated and fluorinated phenyl groups contribute to its effectiveness as an insecticide. Research has documented its efficacy against various insect pests, making it a valuable candidate in agricultural applications.

Case Studies

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal activity of 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal growth at concentrations as low as 10 μg/mL, demonstrating its potential as an antifungal agent.

Case Study 2: Anticancer Mechanism Investigation

Another research project focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 3: Insecticidal Efficacy

Field trials were conducted to assess the insecticidal properties of the compound against aphids and whiteflies on tomato plants. The results showed a notable decrease in pest populations within three days of application, indicating its potential use as an environmentally friendly pesticide.

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole compounds can inhibit enzymes or interact with receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit enhanced free radical scavenging capabilities due to electron-donating groups (-NH₂, -SH). AT showed 75% DPPH• inhibition at 100 μM, outperforming derivatives with electron-withdrawing groups (e.g., nitro) .

Anti-Tubercular Activity

- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated significant activity against Mycobacterium tuberculosis (MIC = 3.125 µg/mL), attributed to the 4-fluoro-3-phenoxyphenyl group enhancing membrane penetration .

- Target Compound: The 2-chloro-5-fluorophenyl substituent may offer similar advantages, though steric hindrance from chloro could reduce efficacy compared to phenoxy derivatives.

Antimicrobial and Antibiofilm Properties

- 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives exhibited biofilm inhibition against S. aureus (up to 70% at 10 µg/mL). The trifluoromethyl group enhances hydrophobicity, promoting microbial membrane disruption .

- Target Compound : The chloro-fluoro-phenyl group may balance hydrophobicity and polarity, but direct comparisons require experimental validation.

Physicochemical and Functional Properties

Solubility and Stability

- 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (logP = 2.1) shows moderate lipophilicity, favoring cellular uptake. Methoxy groups enhance solubility in polar solvents .

- Target Compound : The chloro-fluoro substitution likely increases logP (predicted ~2.5), improving lipid membrane permeability but reducing aqueous solubility.

Coordination Chemistry

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol forms stable complexes with transition metals (Ni²⁺, Cu²⁺), enabling applications in catalysis and materials science .

Corrosion Inhibition

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) acts as a mixed-type inhibitor for mild steel in HCl, achieving 89% efficiency at 500 ppm via adsorption on the metal surface .

- Target Compound : The chloro-fluoro-phenyl group may enhance adsorption through halogen-metal interactions, though competitive electron-withdrawing effects could reduce inhibition efficiency.

Photostabilization

- Triazole derivatives like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol stabilize polystyrene films under UV light by radical scavenging and energy absorption .

- Target Compound : The chloro-fluoro-phenyl group’s UV absorption profile (λmax ~270 nm) may complement photostabilization mechanisms.

Comparative Data Table

Biological Activity

4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1858242-67-7) is a triazole derivative that has garnered attention due to its potential biological activities. This compound integrates a triazole ring structure known for its pharmacological significance, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol is , with a molecular weight of 244.67 g/mol. The compound features a triazole ring substituted with an amino group and a chlorofluorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole-thiol compounds, it was found that derivatives similar to 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol showed moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Concentration (%) | Inhibition Zone (mm) | Bacterial Species |

|---|---|---|---|

| 4a | 1 | 14 | Staphylococcus aureus |

| 4b | 1 | 16 | E. coli |

| 4c | 1 | 12 | Klebsiella pneumoniae |

| Candida albicans |

The data suggests that the presence of electron-donating groups enhances antibacterial activity, likely due to increased electron density at the N-4 position of the triazole ring .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. A recent investigation into the cytotoxic effects of various triazole compounds demonstrated that those containing the triazole-thiol structure exhibited potent activity against several cancer cell lines, including melanoma and breast cancer.

Case Study: Cytotoxicity Testing

In vitro tests were conducted using the MTT assay on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives showed significant cytotoxicity compared to standard treatments.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 25 |

| Compound B | MDA-MB-231 | 30 |

| Compound C | Panc-1 | 40 |

These findings highlight the potential of triazole-thiol derivatives as candidates for further development in cancer therapy .

The biological activity of 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazoles can inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in various metabolic pathways.

- Antioxidant Activity : Some studies have reported antioxidant properties associated with these compounds, which may contribute to their protective effects against oxidative stress in cells .

- Antimicrobial Mechanism : The thiol group may enhance interaction with microbial enzymes or structural components, leading to increased permeability or disruption of microbial integrity.

Q & A

Q. Advanced

- Microwave irradiation : Reduces reaction time (e.g., from 6 hours to 30 minutes) and enhances regioselectivity by promoting uniform heating, as shown in the synthesis of 3-substituted triazoles .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .

- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from thiourea or disulfide by-products .

- pH control : Maintaining alkaline conditions (pH 10–12) during cyclization prevents thiol oxidation to disulfides .

How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Advanced

Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. To resolve these:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thione-thiol interconversion) by observing signal splitting at low temperatures .

- Computational modeling : Density functional theory (DFT) optimizes molecular geometries and predicts NMR/IR spectra for comparison with experimental data .

- Complementary diffraction : Use high-resolution X-ray data (R-factor < 0.05) to validate bond lengths and angles, as seen in studies of 4-amino-triazole derivatives .

What methodologies are used to study the structure-activity relationships (SAR) of this compound’s derivatives?

Q. Advanced

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance antimicrobial activity, as demonstrated in 4-chlorophenyl analogs showing MIC values of 12.5 µg/mL against S. aureus .

- Bioisosteric replacement : Replace the thiol group with sulfonamide or methylthio moieties to modulate lipophilicity and membrane permeability .

- In vitro assays :

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures binding constants (Kd) for triazole-thiol complexes with metal ions, correlating stability with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.